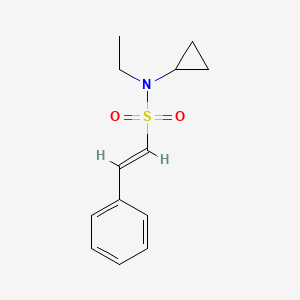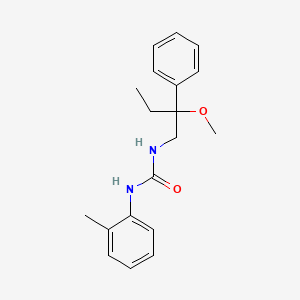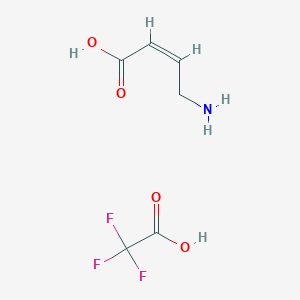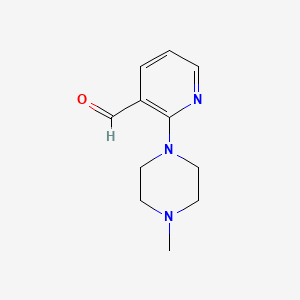
N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic molecule that appears to be designed for potential pharmacological applications. Although the specific papers provided do not directly discuss this compound, they do provide insight into related chemical structures and their properties. For instance, the first paper discusses a group of 1H-pyrazoles with anti-inflammatory activity, which suggests that the compound may also possess similar biological activities due to the presence of the 1H-pyrazole moiety .
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves the creation of 1H-pyrazoles with various substituents that confer different properties to the molecules . While the exact synthesis of N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the formation of the pyrazole ring followed by the introduction of the sulfonyl and benzoyl groups.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrazole core with a thiophene and a chlorobenzoyl group attached, which could influence its electronic and steric properties. The second paper provides an example of how the structure of a complex molecule can be studied using spectroscopic methods such as FT-IR and NMR, which could also be applied to analyze the structure of N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide .
Chemical Reactions Analysis
The first paper indicates that the related 1H-pyrazoles can undergo reactions with nitric oxide to form N-nitroso derivatives . This suggests that the compound may also participate in similar chemical reactions, potentially leading to the formation of derivatives that could modify its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfonyl group could confer solubility in polar solvents, while the thiophene and chlorobenzoyl groups could affect its electronic properties and reactivity. The second paper's discussion of hydrogen bonding in the solid state and solvent-dependent behavior of a complex molecule indicates that similar analyses could be relevant for understanding the behavior of N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide in different environments .
Wissenschaftliche Forschungsanwendungen
Structural Studies and Supramolecular Assembly
Research into derivatives of the compound, focusing on structural analysis and supramolecular assembly, has been conducted. For instance, a study by Dey et al. (2015) on nimesulide derivatives, which share a similar sulfonamide functional group, has contributed to understanding the effect of substitution on supramolecular assembly through X-ray powder diffraction, Hirshfeld surface analyses, and DFT optimized molecular geometries. This research provides insight into the nature of intermolecular interactions in these compounds, highlighting the role of hydrogen bonds and π interactions in forming complex structures (Dey et al., 2015).
COX-2 Inhibition for Anti-inflammatory Applications
Singh et al. (2004) discussed the impact of the methanesulfonamide group on COX-2 inhibitory activity, showing how its placement affects the potency and selectivity of inhibitors. This study underscores the chemical's potential in designing selective inhibitors for anti-inflammatory purposes, illustrating the significance of structural modifications on biological activity (Singh et al., 2004).
Synthesis and Biological Activity of Derivatives
The synthesis and examination of biological activities of various derivatives, including their potential in catalysis and as anticancer agents, have been explored. For example, Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, testing their cytotoxic activities against Hela cells in vitro, demonstrating the compound's relevance in developing new therapeutic agents (Li et al., 2010).
Insecticidal Activity
The design and synthesis of novel pyrazole methanesulfonates, including studies on their insecticidal activities, have also been reported. Finkelstein and Strock (1997) developed models for designing these compounds, indicating their potential in agricultural applications due to their effective pest control capabilities (Finkelstein & Strock, 1997).
Eigenschaften
IUPAC Name |
N-[4-[2-(2-chlorobenzoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(20-7-4-12-29-20)25(23-18)21(26)16-5-2-3-6-17(16)22/h2-12,19,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKMFXLUGZPSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-(2-chlorobenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)


![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)
![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)
